5-(2-Thiazolyl)isoxazole-3-carboxylic Acid
Overview
Description
5-(2-Thiazolyl)isoxazole-3-carboxylic acid is a heterocyclic compound that contains both thiazole and isoxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Thiazolyl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine to form isoxazole derivatives . Another method involves the use of microwave-assisted synthesis, which provides an efficient and catalyst-free approach .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using metal-free catalysts and maintaining atom economy, are often applied to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Thiazolyl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
5-(2-Thiazolyl)isoxazole-3-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Thiazolyl)isoxazole-3-carboxylic acid involves its interaction with biological targets through non-covalent interactions. The compound can bind to enzymes and receptors, influencing their activity and leading to various biological effects . The specific molecular targets and pathways depend on the context of its application, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Oxazole derivatives: These compounds share the oxazole ring and exhibit similar biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring also show comparable properties and applications.
Thiazole derivatives: These compounds contain the thiazole ring and are studied for their diverse biological activities.
Uniqueness: 5-(2-Thiazolyl)isoxazole-3-carboxylic acid is unique due to the combination of thiazole and isoxazole rings in its structure. This dual-ring system provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(2,3)16-11-6-4-5-10(9-11)7-8-12(14)15/h4-9H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZBGYVDUSGMKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC(=C1)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849440 | |
Record name | 3-(3-tert-Butoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933759-69-4 | |
Record name | 3-(3-tert-Butoxyphenyl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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